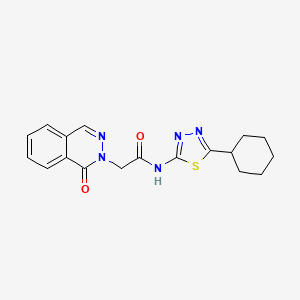![molecular formula C24H21N3O B5958090 1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea](/img/structure/B5958090.png)
1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea is an organic compound with the molecular formula C24H21N3O This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a urea linkage
Méthodes De Préparation
The synthesis of 1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthylamine with isocyanate derivatives to form the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea can be compared with other similar compounds, such as:
1-Naphthalen-1-yl-3-pyridin-2-yl-urea: This compound has a similar structure but lacks the ethyl linkage, which may affect its chemical reactivity and biological activity.
1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea: The presence of a trifluoromethyl group introduces different electronic properties, potentially altering its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-24(27-23-13-6-9-19-8-1-2-12-22(19)23)26-21-11-5-7-18(17-21)14-15-20-10-3-4-16-25-20/h1-13,16-17H,14-15H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOKIPKRHVSIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorobenzyl)-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5958018.png)
![N-[(1-hydroxycyclohexyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5958026.png)
![(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5958031.png)
![3-methyl-N-(3-methylbutyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5958037.png)
![1-[4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5958045.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5958048.png)
![N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2-(4-FLUOROPHENOXY)ACETAMIDE](/img/structure/B5958056.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5958057.png)
![N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5958065.png)
![4-isobutyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5958076.png)
![ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B5958087.png)

![1-acetyl-3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5958107.png)
![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5958111.png)
